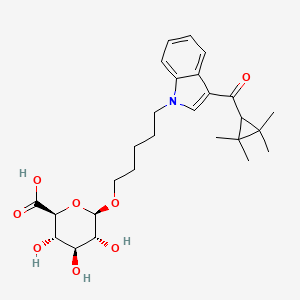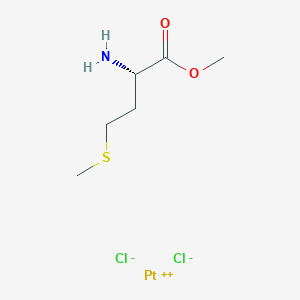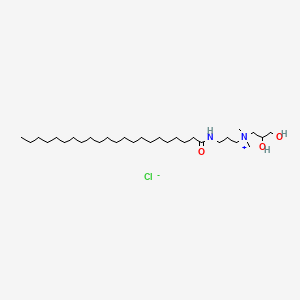![molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2](/img/structure/B591246.png)
(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic compound . It has a molecular formula of C20H26O2 .
Molecular Structure Analysis
The compound has a complex structure with multiple rings . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
The molecular weight of the compound is298.4 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 298.193280068 g/mol . The compound has a complexity of 594 .
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The research conducted by Ketuly et al. (2010) on a structurally related compound, focusing on the crystallographic analysis, provides insights into the molecular interactions and conformational aspects of such compounds. This study is pivotal in understanding the physicochemical properties of similar cyclopenta[a]phenanthrene derivatives, including (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Ketuly et al., 2010).
Synthesis and Chemical Modifications
Coombs and Zepik (1992) demonstrate the synthesis of a bay-region trifluoromethyl analogue of a potent polycyclic aromatic carcinogen, which shares a similar synthetic pathway to our compound of interest. This research is significant for understanding the synthetic methodologies that can be applied to similar structures (Coombs & Zepik, 1992).
Biological Activities and Implications
The study by Boyd, Ioannides, and Coombs (1995) examines the metabolic activation of cyclopenta[a]phenanthrenes, providing critical insights into the biological activity of these compounds, which may extend to our compound under discussion (Boyd, Ioannides, & Coombs, 1995).
Potential for Drug Development
Valverde et al. (2013) explore the design and synthesis of an aromatic-steroid derivative, highlighting the potential of cyclopenta[a]phenanthrenes in drug development. These findings could be extrapolated to the development of new drugs based on the structure of (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Valverde et al., 2013).
Mécanisme D'action
Target of Action
6-Hydroxy Levonorgestrel, a derivative of Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
The compound interacts with its targets by binding to the progesterone and androgen receptors, which results in the suppression of gonadotropins and inhibition of ovulation . It also induces changes in the endometrium, where a fertilized ovum is usually implanted . Furthermore, it alters the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization .
Biochemical Pathways
Levonorgestrel affects several biochemical pathways. It slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory LH (luteinizing hormone) surge . This loss of the LH surge inhibits ovulation and thereby prevents pregnancy .
Pharmacokinetics
Levonorgestrel exhibits high bioavailability, with maximum serum concentrations reached between 1.5 and 2.6 hours after administration . It binds strongly to sex hormone-binding globulin (SHBG), which plays an important role in its pharmacokinetics . The compound is metabolized in the liver through reduction, hydroxylation, and conjugation .
Result of Action
The molecular and cellular effects of 6-Hydroxy Levonorgestrel’s action include increased thickness of cervical mucus, interference with sperm movement and survival, and induced changes in the endometrium . These changes prevent the implantation of a fertilized ovum, thereby preventing pregnancy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy Levonorgestrel. For instance, it has been detected in aquatic environments at concentrations in the order of ng/L . Studies have reported negative effects on the reproduction and growth of aquatic organisms after exposure to this compound . Therefore, environmental conditions can significantly impact the behavior and effects of this compound .
Analyse Biochimique
Biochemical Properties
6-Hydroxy Levonorgestrel interacts with progesterone and androgen receptors . It binds to these receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction plays a crucial role in the biochemical reactions that prevent ovulation .
Cellular Effects
6-Hydroxy Levonorgestrel has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting ovulation and altering the cervical mucus, which increases the difficulty of sperm entry into the uterus . It also alters the endometrium, reducing the likelihood of implantation .
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Levonorgestrel involves binding to progesterone and androgen receptors, which leads to the suppression of gonadotropins and inhibition of ovulation . This binding interaction with biomolecules, along with the resulting changes in gene expression, is how 6-Hydroxy Levonorgestrel exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The in vivo Levonorgestrel release rate declines progressively over time . The average Levonorgestrel serum concentration over 3 years of use was found to be 74.3 ng/L for the 13.5 mg dosage . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Hydroxy Levonorgestrel vary with different dosages in animal models . For instance, the levonorgestrel 0.75 mg two-dose regimen showed a 93% regression rate of endometrial hyperplasia, which was significantly higher than the 66% regression rate observed with oral progestogens .
Metabolic Pathways
The metabolic pathways of 6-Hydroxy Levonorgestrel involve reduction of the ∆4-3-oxo group and hydroxylation at positions 2α, 1β, and 16β, followed by conjugation . Most of the circulating metabolites are sulfates of 3α, 5β-tetrahydro-levonorgestrel, while excretion occurs predominantly in the form of glucuronides .
Transport and Distribution
Levonorgestrel is rapidly and completely absorbed after oral administration, and is not subject to first-pass metabolism . It is distributed within cells and tissues, and its bioavailability is between 38% and 48% .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with cellular receptors located in the cytoplasm or nucleus, where it can influence gene expression and cellular function .
Propriétés
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-LKNWQSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

